molecular formula C24H17N3O2S B2417963 (E)-methyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 841206-69-7

(E)-methyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No. B2417963
CAS RN: 841206-69-7
M. Wt: 411.48
InChI Key: MSBWVALLKAPHCC-XMHGGMMESA-N
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Description

(E)-methyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and has a thiazole ring attached to it, making it an interesting molecule to study.

Scientific Research Applications

Product Selectivity in Thermal Buchner Reaction

Research by Serebryannikova et al. (2021) explores the product selectivity of thermal Buchner reactions involving isoxazolyl-substituted diazoacetates with benzene, naphthalene, and mesitylene. This study highlights the synthesis of functionalized enaminones and their conversion into 3,6-diaryl-4-hydroxy-3-phenylpyridin-2(1H)-ones, demonstrating the compound's role in facilitating diverse chemical transformations Serebryannikova et al., 2021.

Enzymatic Synthesis of Chiral Synthons

Nozawa et al. (1998) and a subsequent publication explore the enzymatic monobenzoylation of naphthalenemethanol derivatives to produce optically active diols and monobenzoates. This process demonstrates the potential of enzymatic reactions in synthesizing chiral synthons based on naphthalene derivatives Nozawa et al., 1998.

Carbopalladation of Nitriles

Tian et al. (2003) utilized intramolecular carbopalladation of the cyano group for the synthesis of 3,4-disubstituted 2-aminonaphthalenes. This method showcases an effective strategy for constructing complex naphthalene derivatives through palladium-catalyzed annulation Tian et al., 2003.

Colorimetric Sensing of Fluoride Anions

Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and investigated their solid-state properties and colorimetric sensing abilities for fluoride anions. This study not only highlights the compound's synthetic versatility but also its application in the detection of fluoride ions Younes et al., 2020.

Multi-stimuli Responsive Organic Molecules

Lu and Xia (2016) discuss the synthesis and properties of V-shaped and line-shaped molecules derived from thiazole and their applications as security ink. This research underlines the potential of naphthalene derivatives in developing materials sensitive to mechanical force or pH stimuli, useful for advanced material science applications Lu & Xia, 2016.

properties

IUPAC Name

methyl 2-[[(E)-2-cyano-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S/c1-29-24(28)20-8-4-5-9-21(20)26-14-19(13-25)23-27-22(15-30-23)18-11-10-16-6-2-3-7-17(16)12-18/h2-12,14-15,26H,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBWVALLKAPHCC-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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